Galanin Message Associated Peptide (44-59) amide
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Overview
Description
Galanin Message Associated Peptide (44-59) amide is a peptide fragment derived from the larger galanin peptide. Galanin is a neuropeptide that plays a significant role in the central and peripheral nervous systems. It is involved in various physiological processes, including modulation of neurotransmitter release, regulation of hormone secretion, and influence on feeding behavior . The this compound is a specific segment of this peptide, known for its unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galanin Message Associated Peptide (44-59) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Galanin Message Associated Peptide (44-59) amide can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, affecting the peptide’s stability and activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups, altering its conformation.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
Galanin Message Associated Peptide (44-59) amide has several scientific research applications:
Neuroscience: It is used to study the modulation of neurotransmitter release and its effects on neuronal activity.
Endocrinology: The peptide’s role in hormone secretion regulation makes it valuable for endocrine research.
Pharmacology: It serves as a tool to investigate the mechanisms of action of galanin receptors and their potential as therapeutic targets.
Immunology: The peptide has been shown to exhibit antimicrobial activity, making it relevant for studies on innate immunity
Mechanism of Action
The mechanism of action of Galanin Message Associated Peptide (44-59) amide involves its interaction with galanin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding to these receptors, the peptide can modulate various intracellular signaling pathways, leading to inhibition of neurotransmitter release, regulation of hormone secretion, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Galanin: The parent peptide from which Galanin Message Associated Peptide (44-59) amide is derived.
Galanin-like peptide (GALP): Another member of the galanin family with similar but distinct biological activities.
Alarin: A splice variant of GALP with unique vasoactive properties
Uniqueness
This compound is unique due to its specific sequence and biological activities. Unlike the full-length galanin peptide, this fragment exhibits distinct effects on neurotransmitter release and immune responses, making it a valuable tool for targeted research applications .
Biological Activity
Galanin Message Associated Peptide (GMAP) is a neuropeptide derived from the larger galanin precursor, playing significant roles in various biological processes. The specific fragment GMAP (44-59) amide has garnered attention for its diverse biological activities, particularly in neurobiology and immunology. This article explores the biological activity of GMAP (44-59) amide, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.
Structural Characteristics
GMAP (44-59) amide is a 16-amino-acid peptide with the following sequence:
One Letter Code | LPGLPSAASSEDAGQS-NH2 |
---|---|
Three Letter Code | Leu-Pro-Gly-Leu-Pro-Ser-Ala-Ala-Ser-Ser-Glu-Asp-Ala-Gly-Gln-Ser-NH2 |
Calculated Molecular Weight | 1485.58 Da |
Molecular Formula | C61H90N16O14S |
This peptide is characterized by its C-terminal amidation, which enhances its stability and biological activity compared to non-amidated forms .
GMAP (44-59) amide primarily exerts its effects through interaction with G-protein-coupled receptors (GPCRs), specifically galanin receptors (GalR1, GalR2, and GalR3). Upon binding to these receptors, GMAP modulates various intracellular signaling pathways, influencing neurotransmitter release and hormone secretion. The peptide is known to inhibit adenylate cyclase activity and regulate ion channels, leading to hyperpolarization of neurons .
1. Neurotransmission Modulation
GMAP has been shown to modulate neurotransmitter release in the central nervous system. It inhibits the release of glutamate and other neurotransmitters, which may have implications for conditions such as epilepsy and chronic pain .
2. Immune Response
Recent studies have identified GMAP as a component of the innate immune system. It exhibits antimicrobial activity against Candida albicans, inhibiting its growth and preventing the transition from budded to hyphal forms. This suggests a potential role for GMAP in protecting against fungal infections .
3. Growth Inhibition
GMAP (44-59) amide has been linked to growth inhibition in various cell types. For instance, it was found to suppress the growth of keratinocytes when exposed to lipopolysaccharides, indicating a regulatory role in skin responses to inflammation .
Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that GMAP (44-59) amide significantly reduced the growth of C. albicans at concentrations as low as 12 μg/ml. This antimicrobial effect was not observed with other tested peptides, highlighting GMAP's unique properties as an antimicrobial agent .
Case Study 2: Neuroprotective Effects
Research indicated that GMAP could protect neurons from excitotoxic damage by inhibiting excessive glutamate release during pathological conditions such as stroke or neurodegenerative diseases . The neuroprotective properties are attributed to its ability to modulate ion channel activity and neurotransmitter dynamics.
Summary of Biological Activities
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H100N18O25/c1-27(2)18-32(62)60(103)78-16-8-10-41(78)58(101)66-22-45(86)71-36(19-28(3)4)61(104)79-17-9-11-42(79)59(102)77-38(24-81)55(98)69-30(6)50(93)67-31(7)51(94)75-39(25-82)57(100)76-40(26-83)56(99)72-34(13-15-46(87)88)53(96)73-35(20-47(89)90)54(97)68-29(5)49(92)65-21-44(85)70-33(12-14-43(63)84)52(95)74-37(23-80)48(64)91/h27-42,80-83H,8-26,62H2,1-7H3,(H2,63,84)(H2,64,91)(H,65,92)(H,66,101)(H,67,93)(H,68,97)(H,69,98)(H,70,85)(H,71,86)(H,72,99)(H,73,96)(H,74,95)(H,75,94)(H,76,100)(H,77,102)(H,87,88)(H,89,90)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNOHLGJTBBOLL-FBZPBABGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H100N18O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.